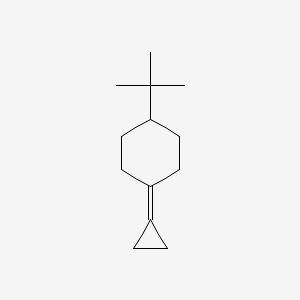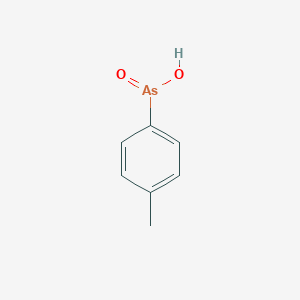
Hexakis(2,4,6-trimethylphenyl)distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexakis(2,4,6-trimethylphenyl)distannoxane is an organotin compound with the molecular formula C60H78OSn2 It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, and each tin atom is bonded to three 2,4,6-trimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2,4,6-trimethylphenyl)distannoxane typically involves the reaction of trimethylphenylstannane with an oxidizing agent. One common method is the reaction of trimethylphenylstannane with hydrogen peroxide or other peroxides under controlled conditions to form the distannoxane compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Hexakis(2,4,6-trimethylphenyl)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Hexakis(2,4,6-trimethylphenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance material performance.
作用機序
The mechanism of action of hexakis(2,4,6-trimethylphenyl)distannoxane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atoms in the compound can form coordination complexes with various biological molecules, affecting their function. The pathways involved may include disruption of cellular processes, inhibition of enzyme activity, and induction of oxidative stress.
類似化合物との比較
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another organotin compound with similar structural features but different substituents.
Hexakis(2,4,6-trimethylphenyl)tin chloride: A related compound with chloride substituents instead of the distannoxane structure.
Uniqueness: Hexakis(2,4,6-trimethylphenyl)distannoxane is unique due to its specific arrangement of trimethylphenyl groups and the presence of the distannoxane bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88225-91-6 |
|---|---|
分子式 |
C54H66OSn2 |
分子量 |
968.5 g/mol |
IUPAC名 |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)stannyloxystannane |
InChI |
InChI=1S/6C9H11.O.2Sn/c6*1-7-4-8(2)6-9(3)5-7;;;/h6*4-5H,1-3H3;;; |
InChIキー |
UEHWBIVAQGOSGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Sn](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)



![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)



![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)

![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

